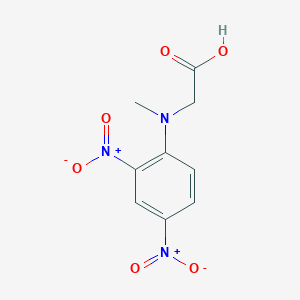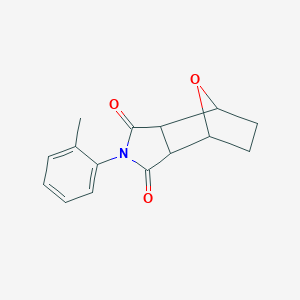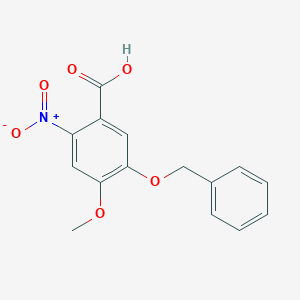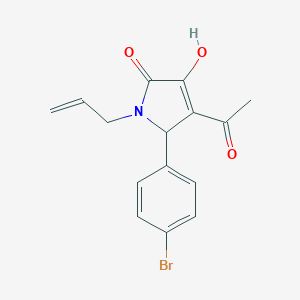
4-(4-Methylphenyl)-1,3-thiazole-2-thiol
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as its UV/Vis, IR, and NMR spectra, may also be analyzed.Scientific Research Applications
Application 1: Synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides
- Summary of the Application : 4-Methoxyphenyl isothiocyanate, a compound with a similar structure to “4-(4-Methylphenyl)-1,3-thiazole-2-thiol”, has been used in the synthesis of two complex organic compounds .
- Methods of Application : The compound is used in a series of chemical reactions to synthesize the target compounds .
- Results or Outcomes : The synthesis results in the formation of the target compounds .
Application 2: Synthesis of (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- Summary of the Application : A compound with a similar structure, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, was used in the synthesis of (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol .
- Methods of Application : The compound was alkylated in alkaline conditions using 2-bromo-1-phenylethanone. The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .
- Results or Outcomes : The synthesis resulted in the formation of the target compound .
Application 3: Synthesis of CAAC–IPr*
- Summary of the Application : IPr* (IPr* = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis . CAACs (CAAC = cyclic (alkyl)(amino)carbenes) have gained major attention as strongly electron-rich carbon analogues .
- Methods of Application : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results or Outcomes : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
Application 4: Synthesis of bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]
- Summary of the Application : A compound with a similar structure, 4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide, was used in the synthesis of bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] .
- Methods of Application : The compound was used in a series of chemical reactions to synthesize the target compound .
- Results or Outcomes : The synthesis resulted in the formation of the target compound .
Application 5: Charged Polaron Polaritons in an Organic Semiconductor Microcavity
- Summary of the Application : The study reports strong coupling between light and polaron optical excitations in a doped organic semiconductor microcavity at room temperature .
- Methods of Application : Co-depositing MoO3 and the hole transport material 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) introduces a large hole density with a narrow linewidth optical transition centered at 1.8 eV and an absorption coefficient exceeding 104 cm-1 .
- Results or Outcomes : Coupling this transition to a Fabry-Perot cavity mode yields upper and lower polaron polariton branches that are clearly resolved in angle-dependent reflectivity with a vacuum Rabi splitting Ω 0.3 eV .
Application 6: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
- Summary of the Application : A method for preparing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is provided to reduce preparation cost and to commercially prepare a large amount of the compound .
- Methods of Application : The method involves several steps including reacting ethyl trifluoro acetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate, reacting the resultant and hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid, reacting the resultant with thiochloride, and performing Friedal-Crafts acylation reaction with toluene under the presence of aluminum chloride .
- Results or Outcomes : The synthesis resulted in the formation of the target compound .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
For a specific compound, these analyses would be based on experimental data and computational predictions. They would also involve a review of the scientific literature to understand what is already known about the compound. Please consult with a qualified chemist or use appropriate databases and resources to get accurate information.
properties
IUPAC Name |
4-(4-methylphenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHSFJUUGCCKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356236 | |
| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1,3-thiazole-2-thiol | |
CAS RN |
2103-92-6 | |
| Record name | 4-(4-Methylphenyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2103-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)





